

5-Amino-3-(trifluoromethyl)picolinonitrile

structure and functional groups

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Amino-3-(trifluoromethyl)picolinonitrile
Cat. No.:	B1282822

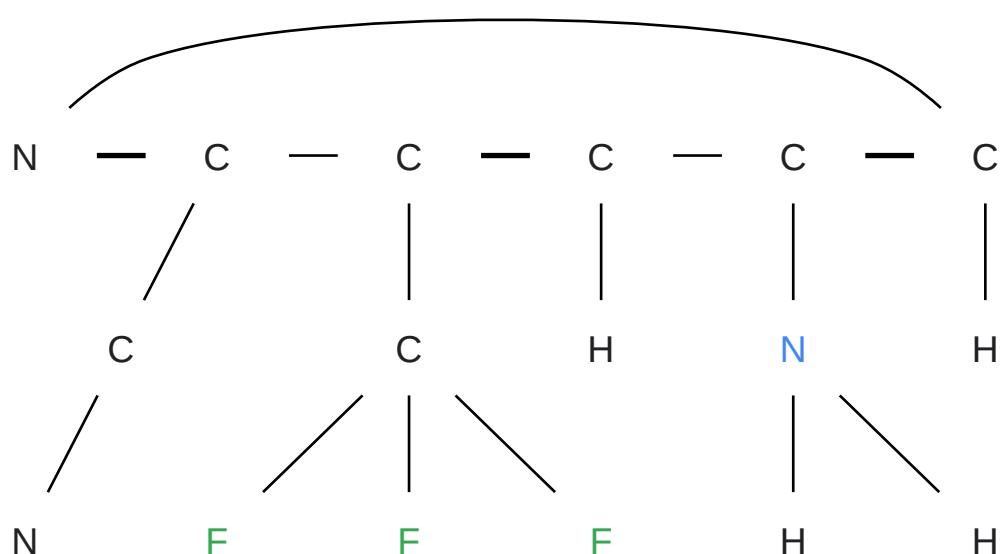
[Get Quote](#)

An In-depth Technical Guide to **5-Amino-3-(trifluoromethyl)picolinonitrile**

Introduction

5-Amino-3-(trifluoromethyl)picolinonitrile is a substituted pyridine derivative that serves as a crucial building block in organic synthesis.^{[1][2]} Its unique structure, featuring an amino group, a trifluoromethyl group, and a nitrile group, makes it a valuable intermediate in the development of pharmaceutical and agrochemical compounds.^{[1][2]} The trifluoromethyl group often enhances metabolic stability and lipophilicity, properties that are highly desirable in drug discovery.^{[1][2]} This document provides a comprehensive overview of the chemical structure, functional groups, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.

Chemical Structure and Functional Groups


The chemical structure of **5-Amino-3-(trifluoromethyl)picolinonitrile** is based on a pyridine ring. The systematic IUPAC name for this compound is 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile.^[3] The molecule is characterized by the following key functional groups:

- Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.
- Amino Group (-NH₂): A primary amine attached at the C5 position of the pyridine ring. This group serves as a key site for further chemical modifications, such as amide bond formation.

[\[1\]](#)[\[2\]](#)

- Trifluoromethyl Group (-CF₃): A highly electronegative and lipophilic group attached at the C3 position. This group is known to improve the metabolic stability and cell membrane permeability of drug candidates.[\[1\]](#)
- Nitrile Group (-C≡N): Also known as a cyano group, it is attached at the C2 position. The nitrile group is a versatile functional group that can be converted into other functionalities like carboxylic acids, amines, or amides.

The arrangement of these functional groups on the pyridine scaffold imparts distinct electronic and chemical properties to the molecule, making it a versatile reagent in medicinal chemistry.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Chemical structure of **5-Amino-3-(trifluoromethyl)picolinonitrile**.

Physicochemical and Spectroscopic Data

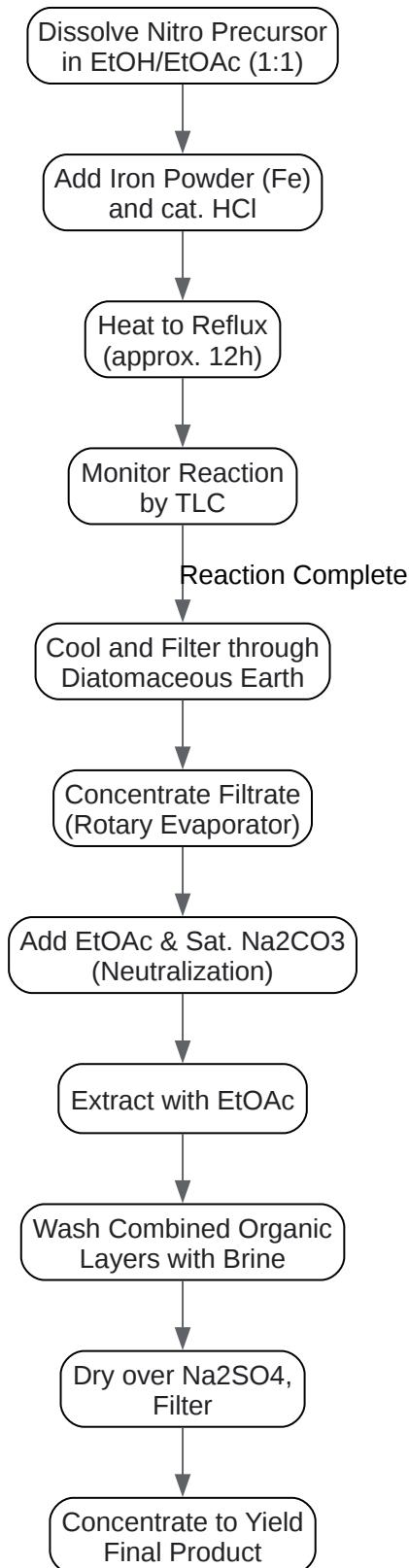
The properties of **5-Amino-3-(trifluoromethyl)picolinonitrile** have been determined through various analytical techniques. A summary of the key quantitative data is presented below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ F ₃ N ₃	[1]
Molecular Weight	187.12 g/mol	[3] [4]
Appearance	Off-white to yellow or brown solid	[4] [5]
Boiling Point	362.2 ± 42.0 °C (Predicted)	[2] [6]
Density	1.45 ± 0.1 g/cm ³ (Predicted)	[2] [6]
pKa	-1.52 ± 0.10 (Predicted)	[1] [6]
Flash Point	172.8 ± 27.9 °C (Predicted)	[6] [7]
Water Solubility	Sparingly soluble (1.5 g/L at 25 °C)	[1]
TPSA	62.7 Å ²	[1] [3]
HRMS (ESI)	Calculated for C ₇ H ₅ F ₃ N ₃ [M+H] ⁺ : 188.0430; Found: 188.0432	[8]
¹ H NMR (400 MHz, CDCl ₃)	δ 8.26 (d, J=2.4 Hz, 1H), 7.38 (d, J=2.4 Hz, 1H), 6.36 (bs, 2H)	
¹³ C NMR (100 MHz, CDCl ₃)	δ 150.30, 144.75, 133.55, 131.44 (q, J = 34.4 Hz), 130.38 (q, J = 4.3 Hz), 127.41, 121.04 (q, J = 273.1 Hz), 113.61	[9]

Experimental Protocols

The most commonly cited method for the synthesis of **5-Amino-3-(trifluoromethyl)picolinonitrile** is the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.[\[8\]](#)[\[9\]](#)

Synthesis of 5-Amino-3-(trifluoromethyl)picolinonitrile from 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine


This protocol details the reduction of the nitro group using iron powder in an acidic medium.

Materials and Reagents:

- 2-Cyano-5-nitro-3-(trifluoromethyl)pyridine (Starting material)
- Iron powder (Fe)
- Ethyl acetate (EtOAc)
- Ethanol (EtOH)
- Hydrochloric acid (HCl, concentrated)
- Saturated aqueous sodium carbonate (Na_2CO_3) solution
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Diatomaceous earth (e.g., Celite®)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Procedure:

- To a solution of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (17.6 g, 0.08 mol) in a 1:1 mixture of ethanol and ethyl acetate (100 mL), add iron powder (22.7 g, 0.40 mol).[8]
- Add a catalytic amount of concentrated hydrochloric acid (1 mL) to the reaction mixture.[8]
- Heat the reaction mixture to reflux.[8]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete after 12 hours.[8]
- Upon completion, cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove the iron salts and excess iron powder.[8]
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.[8]
- To the resulting crude product, add ethyl acetate and a saturated aqueous solution of sodium carbonate to neutralize the remaining acid.[8]
- Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.[8]
- Combine the organic layers and wash with saturated brine.[8]
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product as a brown solid.[8]
- The reported yield for this procedure is approximately 95%. [8] Further purification can be performed by column chromatography if necessary.[4][8]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Amino-3-(trifluoromethyl)picolinonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 573762-62-6 5-Amino-3-(trifluoroMethyl) picolinonitrile - EASTFINE [eastfine.net]
- 3. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 5. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [sigmaaldrich.com]
- 6. 5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE CAS 573762-62-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. CAS#:573762-62-6 | 5-Amino-3-(trifluoromethyl)picolinonitrile | Chemsoc [chemsoc.com]
- 8. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- To cite this document: BenchChem. [5-Amino-3-(trifluoromethyl)picolinonitrile structure and functional groups]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1282822#5-amino-3-trifluoromethyl-picolinonitrile-structure-and-functional-groups>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com